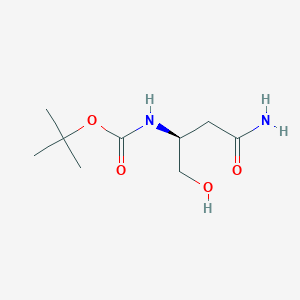

boc-Asparaginol

Descripción general

Descripción

Enantioselective Synthesis Analysis

The synthesis of enantiomerically pure compounds is a critical aspect of medicinal chemistry. The paper titled "Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step" describes an efficient method to synthesize a chiral intermediate for CCR2 antagonists. The key step involves an iodolactamization, which is a cyclization reaction that introduces a lactam moiety into the molecule. This step is crucial for establishing the stereochemistry of the compound. The paper also discusses a single-pot transformation that increases the efficiency of the synthesis.

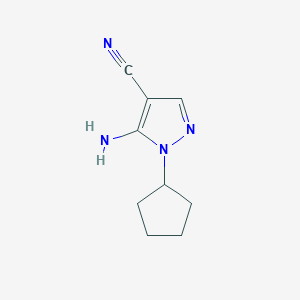

Molecular Structure Analysis

The molecular structure of compounds like (S)-tert-butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is complex and requires detailed analysis. The paper "tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate" provides insights into the structural analysis of a related tert-butyl carbamate derivative. The structure was confirmed using various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy. These techniques are essential for determining the arrangement of atoms within the molecule and confirming the identity of the synthesized compound.

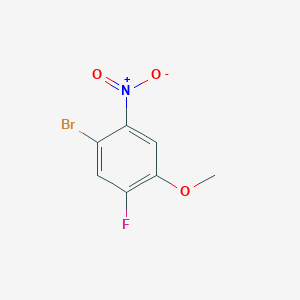

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is influenced by their functional groups. In the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate , the authors describe a three-step synthetic method involving acylation, nucleophilic substitution, and reduction. These reactions are typical for the modification of aromatic compounds and are often used to introduce various substituents that can alter the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate are not directly discussed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate involves protection and deprotection steps that are indicative of the compound's sensitivity to reaction conditions. The overall yield and the number of steps required for the synthesis can also provide information about the stability and reactivity of the compound. The tert-butyl group is commonly used as a protecting group for amines and alcohols, suggesting that the compound is likely to be stable under a variety of conditions.

Aplicaciones Científicas De Investigación

Terapia Anticancerígena

boc-Asparaginol: es un derivado de la enzima L-asparaginasa, que desempeña un papel crucial en la terapia anticancerígena, particularmente en el tratamiento de la leucemia linfoblástica aguda (LLA). La enzima cataliza la hidrólisis de la asparagina en aspartato y amoníaco, privando a las células cancerosas del aminoácido esencial asparagina, que es necesario para su proliferación .

Agente Antimicrobiano

Estudios recientes han explorado el potencial de L-asparaginasa, de la cual se deriva This compound, como agente antimicrobiano. La enzima ha mostrado eficacia contra una variedad de patógenos, lo que sugiere su posible aplicación futura en el control de infecciones y el tratamiento de enfermedades infecciosas .

Trastornos Autoinmunitarios

Las propiedades terapéuticas de L-asparaginasa se extienden al tratamiento de trastornos autoinmunitarios. Al modular la respuesta inmunitaria, This compound podría utilizarse potencialmente para controlar afecciones en las que el sistema inmunitario ataca las propias células del cuerpo .

Nanoportadores Biopoliméricos

La administración de L-asparaginasa se puede mejorar mediante nanoportadores biopoliméricos. Estos portadores pueden garantizar la acción segura y dirigida de la enzima, lo cual es beneficioso tanto para las aplicaciones anticancerígenas como para los tratamientos antimicrobianos potenciales. This compound podría incorporarse en estos sistemas para mejorar su estabilidad y eficacia .

Terapia de Reemplazo Enzimático

En pacientes que carecen de actividad suficiente de L-asparaginasa, This compound podría servir como terapia de reemplazo enzimático. Esta aplicación podría ser particularmente relevante para trastornos metabólicos en los que la acumulación de asparagina es perjudicial .

Industria Alimentaria

Si bien no está directamente relacionado con This compound, L-asparaginasa se utiliza en la industria alimentaria para reducir la formación de acrilamida durante la cocción, que es un posible carcinógeno. Derivados como This compound podrían diseñarse para una estabilidad y actividad térmica mejoradas para tales aplicaciones .

Mecanismo De Acción

Target of Action

It is known that asparagine, a related compound, plays a crucial role in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Mode of Action

Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also a key compound in the nitrogen metabolism of plants, acting as a major form of nitrogen storage and transport .

Pharmacokinetics

It is known that asparaginase, an enzyme that breaks down asparagine, can induce anti-asparaginase neutralizing antibodies in a large proportion of patients, negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function .

Action Environment

It is known that asparagine synthetase activity in cereals is stimulated in the dark, a situation associated with carbon deficit .

Direcciones Futuras

Propiedades

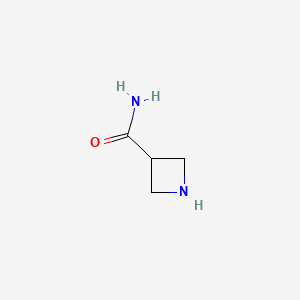

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKHNZSBNGBQL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592158 | |

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30044-67-8 | |

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.